4-CHLORO-N-(5-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE
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Overview
Description
4-CHLORO-N-(5-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzamide core, an ethoxyphenyl group, and an imidazolidinone ring. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-(5-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the ethoxyphenyl group and the formation of the imidazolidinone ring. Common reagents used in these reactions include chlorinating agents, carbamoylating agents, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-(5-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
4-CHLORO-N-(5-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-(5-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.
Comparison with Similar Compounds
Similar Compounds
- 4-CHLORO-N-(5-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE
- 4-CHLORO-N-(5-{[(4-PHENYLCARBAMOYL]METHYL}-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE
Uniqueness
The uniqueness of 4-CHLORO-N-(5-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE lies in its ethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-chloro-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O4S/c1-3-30-16-10-8-15(9-11-16)23-18(27)12-17-20(29)25(2)21(31)26(17)24-19(28)13-4-6-14(22)7-5-13/h4-11,17H,3,12H2,1-2H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOWDNFKAFILHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2NC(=O)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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